An In-depth Technical Guide to the Basic Properties of 3-(Cyclohexylamino)propan-1-ol
An In-depth Technical Guide to the Basic Properties of 3-(Cyclohexylamino)propan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the basic properties of 3-(cyclohexylamino)propan-1-ol, a secondary amine of significant interest to researchers, scientists, and professionals in drug development. The basicity of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic profiles. This document offers a detailed exploration of the theoretical principles governing the basicity of 3-(cyclohexylamino)propan-1-ol, an estimation of its pKa based on structural analogs, and a rigorous, step-by-step experimental protocol for its precise determination via potentiometric titration. Furthermore, this guide discusses the profound implications of this compound's basicity on its behavior in biological systems and its potential applications in medicinal chemistry.
Introduction: The Significance of Basicity in Molecular Design
In the realm of drug discovery and development, the acid-base properties of a molecule are fundamental to its ultimate therapeutic efficacy. The basicity of a compound, particularly the presence of an ionizable amino group, profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The extent of ionization at physiological pH (typically around 7.4) dictates a molecule's solubility, membrane permeability, and its potential for interaction with biological targets.
3-(Cyclohexylamino)propan-1-ol, a bifunctional molecule featuring a secondary amine and a primary alcohol, presents a compelling case study in the evaluation of basic properties. The lone pair of electrons on the nitrogen atom of the secondary amine confers its basic character, allowing it to accept a proton and exist in a cationic form. Understanding and quantifying this basicity is paramount for predicting its behavior in a biological milieu and for its rational application in the design of novel therapeutic agents.
Physicochemical Properties of 3-(Cyclohexylamino)propan-1-ol
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | N/A |
| Molecular Weight | 157.25 g/mol | N/A |
| Melting Point | 71-72 °C | [1] |
| Boiling Point | 59-61 °C | [1] |
| Predicted pKa (amine) | See Section 3 | N/A |
| Predicted pKa (alcohol) | 15.04 ± 0.10 | [1] |
Note: The predicted pKa of 15.04 is for the hydroxyl proton and is not indicative of the compound's basicity, which is determined by the amine group.
Theoretical Estimation of the pKa of the Amino Group
An accurate experimental determination of the pKa is essential; however, a theoretical estimation based on the molecule's structure provides a valuable starting point. The basicity of the secondary amine in 3-(cyclohexylamino)propan-1-ol is influenced by several factors:
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Inductive Effects: The alkyl groups (cyclohexyl and propyl) attached to the nitrogen atom are electron-donating, which increases the electron density on the nitrogen and enhances its basicity. However, the hydroxyl group on the propyl chain is electron-withdrawing, which will have a slight base-weakening effect.
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Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of a proton to the nitrogen's lone pair, potentially reducing its basicity compared to less hindered secondary amines.[2][3]
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Intramolecular Hydrogen Bonding: The presence of the hydroxyl group three carbons away from the amine raises the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the amine's lone pair. This interaction could decrease the availability of the lone pair for protonation, thereby reducing the basicity.[4]
Considering these factors, we can estimate the pKa of 3-(cyclohexylamino)propan-1-ol by comparing it to structurally related compounds. The pKa of cyclohexylamine is 10.66.[5][6] The electron-withdrawing effect of the distant hydroxyl group in 3-(cyclohexylamino)propan-1-ol would likely lower this value slightly. Therefore, a reasonable estimated pKa for the conjugate acid of 3-(cyclohexylamino)propan-1-ol is in the range of 10.0 to 10.5 .
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Step-by-Step Protocol
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Preparation of Solutions:
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Analyte Solution: Accurately weigh approximately 100 mg of 3-(cyclohexylamino)propan-1-ol and dissolve it in 50 mL of deionized water.
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Titrant Solution: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
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Calibration of the pH Meter:
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Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate pH readings.
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-
Titration Procedure:
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Place the analyte solution in a beaker with a magnetic stirrer.
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Immerse the calibrated pH electrode and a temperature probe into the solution.
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Begin stirring the solution at a constant rate.
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Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Continue the titration until the pH has dropped significantly, well past the expected equivalence point.
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Data Analysis:
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Plot the recorded pH values against the corresponding volume of HCl added to generate a titration curve.
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Determine the equivalence point, which is the point of inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
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The volume of titrant at the half-equivalence point is half the volume of titrant required to reach the equivalence point.
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The pKa is equal to the pH of the solution at the half-equivalence point.
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Implications of Basicity in Drug Development
The pKa of 3-(cyclohexylamino)propan-1-ol is a critical parameter that will dictate its behavior in a pharmaceutical context.
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Solubility: The protonated form of the amine is generally more water-soluble than the neutral form. A pKa in the estimated range of 10.0-10.5 means that at physiological pH (7.4), the compound will be predominantly in its protonated, water-soluble form.
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Permeability: While the charged form enhances solubility, the neutral form is typically more permeable across biological membranes. The Henderson-Hasselbalch equation can be used to calculate the ratio of ionized to non-ionized drug at a given pH, which is crucial for predicting its absorption and distribution.
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Drug-Target Interactions: If the intended biological target has an acidic residue in its binding site, the protonated form of 3-(cyclohexylamino)propan-1-ol could form a strong ionic interaction, enhancing binding affinity.
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Off-Target Effects: High basicity can sometimes be associated with off-target effects, such as inhibition of hERG channels, which can lead to cardiotoxicity. Therefore, a precise understanding of the pKa is essential for risk assessment.
Caption: The central role of pKa in influencing key drug properties.
Conclusion
References
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